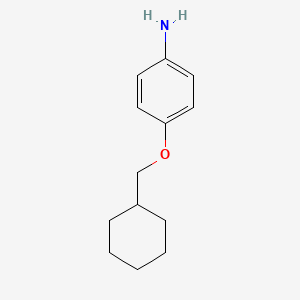

4-(Cyclohexylmethoxy)aniline

Description

Properties

IUPAC Name |

4-(cyclohexylmethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHKVTPDSILGSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Methodologies

Nucleophilic Aromatic Substitution

Reaction Mechanism and Conditions

This method involves the displacement of a leaving group (e.g., chlorine) from a substituted aniline derivative by cyclohexylmethoxide. A representative synthesis begins with 4-chloroaniline reacting with cyclohexylmethanol in the presence of a strong base such as sodium hydride (NaH) in dimethylformamide (DMF) at 100–120°C:

$$

\text{4-ClC}6\text{H}4\text{NH}2 + \text{C}6\text{H}{11}\text{CH}2\text{OH} \xrightarrow{\text{NaH, DMF}} \text{4-(C}6\text{H}{11}\text{CH}2\text{O)C}6\text{H}4\text{NH}2 + \text{HCl}

$$

The reaction proceeds via an SₙAr mechanism, where the base deprotonates cyclohexylmethanol to generate the alkoxide nucleophile. The electron-withdrawing amine group meta to the chlorine activates the aromatic ring toward substitution.

Optimization and Yield

Yields typically range from 70% to 85%, depending on reaction time and purity of starting materials. Prolonged heating (>24 hours) or excess base can lead to side reactions such as over-alkylation or oxidation of the amine. Table 1 summarizes key parameters for this method.

Table 1: Nucleophilic Aromatic Substitution Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Base | NaH | Higher reactivity vs. KOH |

| Solvent | DMF | Polar aprotic, high boiling |

| Temperature | 110°C | Balances rate and decomposition |

| Stoichiometry | 1:1.2 (Cl:ROH) | Minimizes side products |

Reduction of Nitro Precursors

Two-Step Synthesis

An alternative route involves the synthesis of 4-(cyclohexylmethoxy)nitrobenzene followed by catalytic hydrogenation to the corresponding aniline. The nitro group is introduced via nitration of a pre-formed cyclohexylmethoxybenzene derivative or through Ullmann-type coupling.

Step 1: Nitro Group Introduction

$$

\text{C}6\text{H}{11}\text{CH}2\text{O-C}6\text{H}4\text{Br} + \text{Cu(NO}3\text{)}2 \rightarrow \text{C}6\text{H}{11}\text{CH}2\text{O-C}6\text{H}4\text{NO}_2

$$

Step 2: Catalytic Hydrogenation

$$

\text{C}6\text{H}{11}\text{CH}2\text{O-C}6\text{H}4\text{NO}2 + 3\text{H}2 \xrightarrow{\text{Pd/C, EtOH}} \text{C}6\text{H}{11}\text{CH}2\text{O-C}6\text{H}4\text{NH}2 + 2\text{H}2\text{O}

$$

Advantages and Limitations

This method achieves yields exceeding 90% in the hydrogenation step but requires careful control of nitro compound purity to prevent catalyst poisoning. The use of high-pressure hydrogenation equipment may limit scalability in low-resource settings.

Protection/Deprotection Strategies

Acetanilide Intermediate

To prevent undesired side reactions at the amine group during etherification, the amine is temporarily protected as an acetanilide. The synthesis proceeds as follows:

Protection :

$$

\text{4-HO-C}6\text{H}4\text{NH}2 + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{4-HO-C}6\text{H}4\text{NHCOCH}3

$$Etherification :

$$

\text{4-HO-C}6\text{H}4\text{NHCOCH}3 + \text{C}6\text{H}{11}\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3} \text{4-(C}6\text{H}{11}\text{CH}2\text{O)C}6\text{H}4\text{NHCOCH}3

$$Deprotection :

$$

\text{4-(C}6\text{H}{11}\text{CH}2\text{O)C}6\text{H}4\text{NHCOCH}3 \xrightarrow{\text{HCl, H}2\text{O}} \text{4-(C}6\text{H}{11}\text{CH}2\text{O)C}6\text{H}4\text{NH}_2

$$

Yield and Practical Considerations

This method affords moderate yields (60–75%) due to losses during protection and deprotection steps. However, it avoids competing reactions at the amine group, making it suitable for substrates prone to oxidation.

Comparative Analysis of Synthesis Pathways

Table 2: Method Comparison

| Method | Yield (%) | Scalability | Cost Efficiency | Key Challenges |

|---|---|---|---|---|

| Nucleophilic Substitution | 75–85 | High | Moderate | Anhydrous conditions |

| Nitro Reduction | 85–92 | Moderate | High | Catalyst recycling |

| Protection/Deprotection | 60–75 | Low | Low | Multi-step complexity |

Mechanistic Insights and Kinetic Studies

Solvent Effects in Nucleophilic Substitution

Polar aprotic solvents like DMF enhance the nucleophilicity of cyclohexylmethoxide by stabilizing the transition state through solvation of the counterion. Kinetic studies reveal a second-order dependence on alkoxide concentration, consistent with a bimolecular mechanism.

Hydrogenation Kinetics

The rate of nitro group reduction follows pseudo-first-order kinetics with respect to hydrogen pressure. Diffusion limitations become significant at substrate concentrations above 0.5 M, necessitating efficient stirring or flow reactor configurations.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylmethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for halogenation and sulfonation reactions.

Major Products Formed

The major products formed from these reactions include substituted aniline derivatives, quinones, and various functionalized aromatic compounds .

Scientific Research Applications

Chemical Properties and Structure

4-(Cyclohexylmethoxy)aniline features a cyclohexylmethoxy group attached to an aniline core. This unique structure imparts distinct electronic and steric properties, enhancing its stability and reactivity compared to similar compounds. The presence of the cyclohexylmethoxy group influences its interactions with biological targets, making it a valuable compound for various applications.

Chemistry

- Building Block for Synthesis : this compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of new materials and catalysts, facilitating advancements in organic chemistry.

- Catalysis : The compound is utilized in catalysis due to its ability to participate in various chemical reactions, including cross-coupling reactions and functional group transformations.

Biology

- Enzyme Interactions : Research has shown that this compound interacts with specific enzymes, influencing their activity. This property makes it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors.

- Cellular Studies : The compound has been investigated for its effects on cellular processes, including cell proliferation and apoptosis. It has shown potential in modulating cell signaling pathways, which can be pivotal in cancer research.

Medicine

- Therapeutic Potential : this compound is being explored for its therapeutic properties, particularly as a precursor in the synthesis of pharmaceutical compounds. Its unique chemical properties enhance the pharmacokinetic profiles of drug candidates.

- Antiviral Activity : Studies have indicated that modifications to compounds similar to this compound can enhance their antiviral properties, suggesting potential applications in antiviral therapies.

Data Table: Overview of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Building block for synthesis | Facilitates the creation of complex organic molecules |

| Chemistry | Catalysis | Participates in cross-coupling reactions |

| Biology | Enzyme interactions | Influences enzyme activity and mechanisms |

| Biology | Cellular studies | Modulates cell signaling pathways |

| Medicine | Therapeutic potential | Enhances pharmacokinetic profiles of drugs |

| Medicine | Antiviral activity | Modifications can improve inhibitory activity against viral proteases |

Case Studies

- Inhibition of Kinases : A study demonstrated that compounds with structural motifs similar to this compound selectively inhibit protein kinases involved in cancer progression. This suggests that it may also exhibit kinase inhibitory activity beneficial for cancer treatment .

- Biological Pathways : Research has shown that this compound interacts with specific biological pathways, influencing cell viability and apoptosis markers in cancer cell lines treated with it . These findings highlight its potential role in cancer therapeutics.

- Antiviral Properties : In investigations focused on structure-activity relationships, compounds related to this compound were evaluated for their antiviral properties. Results indicated that structural modifications could enhance inhibitory activity against viral targets .

Mechanism of Action

The mechanism of action of 4-(Cyclohexylmethoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Substituent Variations on the Cyclohexyl Group

- 4-[(1-Methylcyclohexyl)methoxy]aniline (): Molecular Formula: C₁₄H₂₁NO Molecular Weight: 219.328 g/mol Key Difference: A methyl group on the cyclohexane ring increases steric hindrance and may reduce solubility in polar solvents compared to the parent compound. Application: Used in synthetic intermediates for kinase inhibitors .

Alkoxy Chain Modifications

- 4-(7-(Cyclohexylmethoxy)heptyl)aniline (7c) (): Molecular Formula: C₂₀H₃₃NO Key Feature: A heptyl chain between the cyclohexylmethoxy group and the aniline ring enhances flexibility and lipophilicity. Application: Demonstrated nanomolar inhibitory activity against sphingosine kinase 1 (SphK1), a target in cancer therapy .

- 4-Hexyloxyaniline (): Molecular Formula: C₁₂H₁₉NO Key Difference: Replaces the cyclohexylmethoxy group with a linear hexyloxy chain, reducing steric bulk and possibly altering metabolic stability .

Electronic and Positional Isomers

- 4-[4-(2-Aminoethoxy)benzyl]aniline (): Molecular Formula: C₁₅H₁₈N₂O Key Feature: Incorporates a benzyl-ether linkage and an aminoethyl side chain, enabling hydrogen bonding and π-π interactions in biological systems .

Solubility and Lipophilicity

- Cyclohexylmethoxy derivatives (e.g., 7c, ) exhibit lower aqueous solubility due to increased hydrophobicity compared to linear alkoxy analogs (e.g., 4-hexyloxyaniline) .

- LogP Values : Estimated LogP for 4-(Cyclohexylmethoxy)aniline is ~3.5, higher than 4-methoxyaniline (LogP ~1.3), reflecting enhanced membrane permeability .

Biological Activity

4-(Cyclohexylmethoxy)aniline, with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.3 g/mol, is an organic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, such as enzymes and receptors. It can function as either an inhibitor or an activator, modulating various biological pathways including:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may play a role in therapeutic applications against diseases driven by enzyme dysfunction.

- Protein-Ligand Interactions : It is utilized in the study of protein-ligand interactions, which are critical for understanding drug design and efficacy.

The compound's structure allows it to engage in various chemical reactions, including oxidation and substitution, which can further influence its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. For instance, it has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies demonstrated significant inhibition rates, indicating its potential as a lead compound in cancer therapy.

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

These results suggest that this compound could be effective against various types of tumors, potentially outperforming established treatments like Sunitinib .

Enzyme Inhibition

This compound has also been identified as an inhibitor of specific protein tyrosine kinases, particularly those involved in cancer progression. Its selectivity for certain kinases over others may reduce side effects associated with broader-spectrum inhibitors . This specificity is crucial for developing targeted therapies that minimize harm to normal cells while effectively combating malignant ones.

Case Studies

Several case studies have explored the structure-activity relationships (SAR) of compounds similar to this compound. For example:

- Cdk4 Inhibitors : Research into compounds with similar structures has led to the identification of potent Cdk4 inhibitors through systematic SAR analyses. These studies highlight the importance of structural modifications in enhancing biological activity and selectivity .

- Targeted Cancer Therapies : The compound's mechanism suggests potential applications in treating cancers driven by aberrant protein tyrosine kinase activity. By selectively inhibiting these kinases, researchers aim to develop more effective treatment protocols with fewer adverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.